2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide
Description
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide features a pyrimidine core substituted with an azepane (7-membered amine ring) at position 2 and a methyl group at position 6. This pyrimidine moiety is connected via an ether linkage to an acetamide group, which is further substituted with a 3-bromophenyl ring.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-11-18(23-19(21-14)24-9-4-2-3-5-10-24)26-13-17(25)22-16-8-6-7-15(20)12-16/h6-8,11-12H,2-5,9-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBJQHSFNSMHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the pyrimidine derivative with 3-bromophenyl acetamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Halogen Effects : The meta-bromine in the target compound may enhance lipophilicity and halogen bonding compared to para-chloro/fluoro substituents in analogs 1 and 3. Bromine’s larger atomic radius could improve receptor binding .
- Core Heterocycles: Pyrimidine (target) and pyrazine (analog 4) differ in nitrogen positioning, affecting electron distribution and hydrogen-bonding capacity. Pyrrolo[3,4-d]pyridazinone (analog 3) introduces a fused ring system, likely altering metabolic stability .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-bromophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by the presence of an azepane ring, a pyrimidine derivative, and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 370.453 g/mol. The unique arrangement of functional groups enhances its potential biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antidiabetic Effects : Research has shown that related compounds with similar structures possess significant antidiabetic properties. For instance, a study highlighted the efficacy of a related compound, demonstrating its ability to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are crucial in carbohydrate metabolism .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| This compound | Potential Antidiabetic | TBD | TBD |
| FA2 (related compound) | Antidiabetic | 5.17 ± 0.28 (α-glucosidase) | -7.02 |
| FA2 (related compound) | Antidiabetic | 18.82 ± 0.89 (α-amylase) | -6.6 |
The proposed mechanism of action for compounds similar to This compound involves enzyme inhibition. These compounds interact with the active sites of enzymes involved in glucose metabolism, leading to decreased glucose absorption in the intestines and improved glycemic control.
Case Studies
-
Antidiabetic Screening : A study screened synthetic heterocyclic compounds for their antidiabetic effects using computational tools and laboratory experiments. The findings indicated that related compounds showed promising results in reducing blood glucose levels in alloxan-induced diabetic mice models .
- Results Summary :
- Significant reductions in fasting glucose levels.
- Histological examinations revealed preservation of pancreatic architecture.
- Results Summary :
- Enzyme Inhibition Studies : In vitro enzyme inhibition assays demonstrated that related compounds exhibit non-competitive inhibition against alpha-glucosidase and alpha-amylase, with calculated IC50 values indicating potent biological activity .
Toxicological Profile
The safety profile of This compound is essential for its potential therapeutic application. Toxicological assessments typically include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate its safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
